Cas no 1805938-06-0 (3-Bromo-4-fluoro-5-nitrophenylacetic acid)

3-Bromo-4-fluoro-5-nitrophenylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-fluoro-5-nitrophenylacetic acid
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- Inchi: 1S/C8H5BrFNO4/c9-5-1-4(3-7(12)13)2-6(8(5)10)11(14)15/h1-2H,3H2,(H,12,13)
- InChI Key: QJQRYFSCNYCCLT-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C=1)CC(=O)O)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 270
- XLogP3: 2
- Topological Polar Surface Area: 83.1
3-Bromo-4-fluoro-5-nitrophenylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013019888-250mg |
3-Bromo-4-fluoro-5-nitrophenylacetic acid |
1805938-06-0 | 97% | 250mg |
480.00 USD | 2021-06-24 | |
Alichem | A013019888-500mg |
3-Bromo-4-fluoro-5-nitrophenylacetic acid |
1805938-06-0 | 97% | 500mg |
839.45 USD | 2021-06-24 | |
Alichem | A013019888-1g |
3-Bromo-4-fluoro-5-nitrophenylacetic acid |
1805938-06-0 | 97% | 1g |
1,475.10 USD | 2021-06-24 |
3-Bromo-4-fluoro-5-nitrophenylacetic acid Related Literature
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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4. Book reviews
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
Additional information on 3-Bromo-4-fluoro-5-nitrophenylacetic acid
Comprehensive Analysis of 3-Bromo-4-fluoro-5-nitrophenylacetic acid (CAS No. 1805938-06-0): Properties, Applications, and Industry Insights
3-Bromo-4-fluoro-5-nitrophenylacetic acid (CAS No. 1805938-06-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This halogenated nitrophenylacetic acid derivative combines a bromine atom, fluorine substituent, and nitro group on an aromatic ring, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting enzyme inhibition and modulating cellular pathways.
The compound's molecular formula (C8H5BrFNO4) and molecular weight of 278.03 g/mol make it suitable for precision chemical synthesis. Its carboxylic acid functional group allows for further derivatization through esterification or amidation reactions, while the electron-withdrawing nitro group enhances reactivity in nucleophilic aromatic substitution. These properties align with current trends in fragment-based drug design (FBDD), where small molecular fragments like this serve as building blocks for lead optimization.
Recent publications highlight the growing demand for fluorinated pharmaceutical intermediates, with 3-Bromo-4-fluoro-5-nitrophenylacetic acid being particularly valuable in developing kinase inhibitors and anti-inflammatory agents. The presence of both bromine and fluorine atoms enables strategic modifications through cross-coupling reactions, addressing the pharmaceutical industry's need for structure-activity relationship (SAR) studies. Analytical techniques such as HPLC, NMR, and mass spectrometry confirm its high purity (>98%), meeting stringent requirements for preclinical research.
From an environmental perspective, the compound's biodegradation pathways and ecotoxicity profile are subjects of ongoing investigation, reflecting the chemical industry's focus on green chemistry principles. Computational chemistry studies utilize molecular docking simulations to predict its interactions with biological targets, reducing experimental costs in drug discovery. These applications position 3-Bromo-4-fluoro-5-nitrophenylacetic acid as a valuable tool in modern medicinal chemistry workflows.
Manufacturers emphasize strict quality control measures for CAS No. 1805938-06-0, including residual solvent analysis and heavy metal testing, ensuring compliance with ICH guidelines. The compound's stability under various pH conditions makes it suitable for developing prodrug formulations, a trending approach to improve drug bioavailability. Its crystalline form allows for precise X-ray diffraction analysis, supporting structure-based drug design initiatives that dominate current pharmaceutical R&D.
Emerging applications in agrochemical research demonstrate the compound's potential as a precursor for herbicide development, particularly for targeting resistant weed species. The nitrophenyl moiety contributes to herbicidal activity through interference with plant growth regulators, while the halogen atoms enhance leaf penetration. Such dual-use potential makes 3-Bromo-4-fluoro-5-nitrophenylacetic acid a compound of interest in integrated crop protection strategies.
Supply chain considerations for this specialty chemical include cold chain logistics recommendations (storage at 2-8°C) and custom synthesis options to meet specific research needs. The growing market for fluorine-containing compounds (projected to exceed $5 billion by 2027) underscores the commercial significance of this intermediate. Researchers frequently search for synthetic protocols involving this compound, reflecting its utility in heterocycle formation and peptide conjugation reactions.
Advanced purification techniques such as preparative HPLC and recrystallization methods ensure batch-to-batch consistency for CAS No. 1805938-06-0. The compound's UV absorption characteristics (λmax ~270 nm) facilitate analytical method development, while its logP value (~1.8) suggests favorable membrane permeability for drug candidates. These physicochemical properties are frequently discussed in ADME studies, making this chemical entity relevant to current pharmacokinetic research trends.
In material science applications, the 3-Bromo-4-fluoro-5-nitrophenylacetic acid structure serves as a precursor for liquid crystal materials and organic semiconductors. The electron-deficient aromatic system enables charge transport modulation, aligning with developments in flexible electronics. Patent analyses reveal increasing incorporation of this scaffold in OLED materials, particularly for electron transport layers that enhance device efficiency.
Future research directions may explore the compound's role in bioconjugation chemistry for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The carboxylic acid group offers straightforward coupling to biological vectors, while the halogen atoms permit late-stage diversification. Such applications position 3-Bromo-4-fluoro-5-nitrophenylacetic acid at the forefront of targeted therapy development, addressing one of the most searched topics in contemporary pharmaceutical sciences.
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